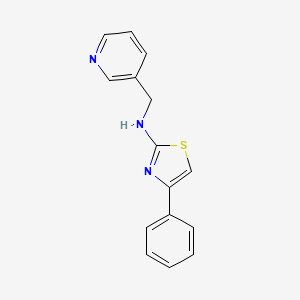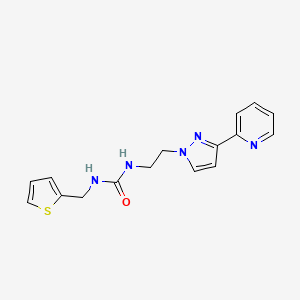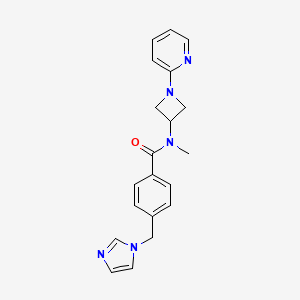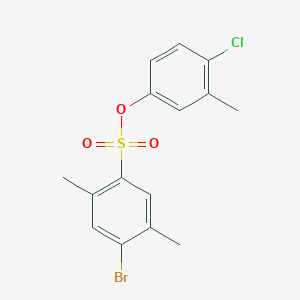
4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine” does not have a detailed description available in the sources I found .
Molecular Structure Analysis
The molecular structure analysis of “4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine” is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine” are not detailed in the sources I found .Scientific Research Applications
Hypervalent Iodine Promoted Synthesis
Biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized from simple heteroaryl-thioureas through oxidative C–S bond formation, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method highlights a metal-free approach, broad substrate scope, short reaction times, and simple product purification processes, suggesting the utility of similar compounds in facilitating efficient synthetic pathways in organic chemistry (Mariappan et al., 2016).
Potent Histone Lysine Demethylase Inhibitors
N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives were optimized, guided by structure-based design, to produce a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors. These compounds demonstrate significant selectivity, cellular permeability, and inhibition of histone demethylation, indicating their potential in epigenetic therapeutic applications (Bavetsias et al., 2016).
Anticancer Activity
A novel series of 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles demonstrated promising anticancer activity against colon carcinoma (HCT-116) and liver carcinoma cell lines (HEPG2-1), especially 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole derivatives. This suggests the potential of similar thiazole derivatives in anticancer drug development (Gomha et al., 2015).
Antifungal Applications
4-Chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal effects against important types of fungi, such as Aspergillus terreus and Aspergillus niger. This highlights the potential utility of thiazole and pyrimidine derivatives in antifungal applications (Jafar et al., 2017).
Hydrogel Modification for Medical Applications
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation reaction with amine compounds, including 2-aminothiazole, showed increased swelling and thermal stability. These modified polymers exhibited promising antibacterial and antifungal activities, suggesting their application in medical fields, such as wound dressings and drug delivery systems (Aly & El-Mohdy, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-2-6-13(7-3-1)14-11-19-15(18-14)17-10-12-5-4-8-16-9-12/h1-9,11H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMJDZBRFILKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{4-[(dimethylamino)methyl]piperidin-1-yl}phenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2570949.png)


![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2570956.png)
![3-[3-(Benzyloxy)phenyl]propanenitrile](/img/structure/B2570958.png)
acetic acid methyl ester](/img/structure/B2570959.png)
![Ethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2570960.png)
![Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2570961.png)

![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570964.png)

![N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2570969.png)

![2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2570972.png)